

(2-Methylpyridin-3-yl)methanamine molecular weight and formula

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Compound of Interest

Compound Name: (2-Methylpyridin-3-yl)methanamine

Cat. No.: B1312839

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Technical Guide: (2-Methylpyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of **(2-Methylpyridin-3-yl)methanamine**. Additionally, it outlines a representative experimental workflow for the investigation of similar pyridine-methanamine derivatives as potential therapeutic agents, based on published research in the field of antitubercular drug discovery.

Core Molecular Data

The fundamental molecular and chemical properties of **(2-Methylpyridin-3-yl)methanamine** are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ N ₂	[1]
Molecular Weight	122.17 g/mol	[1]
CAS Number	58539-64-3	[1]

Representative Experimental Protocols

While specific experimental protocols for **(2-Methylpyridin-3-yl)methanamine** are not extensively detailed in publicly available literature, the following methodologies are representative of the types of studies conducted on structurally related pyridine-methanamine derivatives, such as those investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for antitubercular applications.

Synthesis of Pyridine-Methanamine Derivatives

A general multi-step synthesis for pyridine-methanamine derivatives can be described, often starting from a commercially available substituted pyridine. A representative synthesis may involve the following key steps:

- **Suzuki Coupling:** A brominated pyridine precursor can be coupled with a boronic acid to introduce a desired substituent. This reaction is typically catalyzed by a palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$, in the presence of a base like sodium carbonate.
- **Reduction of an Ester Group:** If the precursor contains an ester group, it can be reduced to an alcohol using a reducing agent like sodium borohydride (NaBH_4) in a solvent such as methanol.
- **Oxidation to an Aldehyde:** The resulting alcohol can then be oxidized to an aldehyde.
- **Reductive Amination:** The aldehyde is then reacted with a desired amine in the presence of a reducing agent, such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), to form the final amine product.

Evaluation of Antimycobacterial Activity

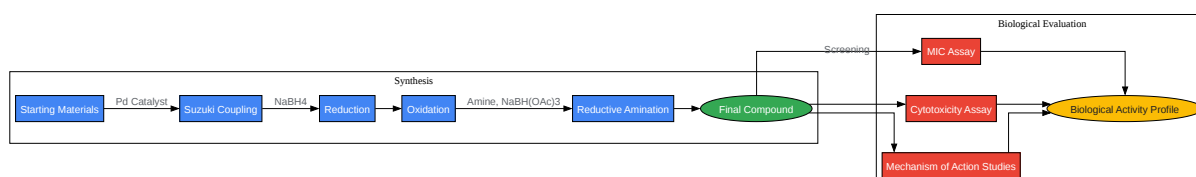
The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial activity. A representative protocol for determining the MIC of pyridine-methanamine derivatives against *Mycobacterium tuberculosis* (M.tb) is as follows:

- **Preparation of Compounds:** The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

- **Bacterial Culture:** *M. tuberculosis* H37Rv is cultured in an appropriate broth medium, for example, Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol.
- **Microplate Assay:** The assay is typically performed in 96-well microplates. The test compounds are serially diluted in the culture medium in the wells.
- **Inoculation:** A standardized inoculum of *M. tuberculosis* is added to each well.
- **Incubation:** The plates are incubated at 37°C for a defined period, usually several days.
- **Determination of MIC:** The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of pyridine-methanamine derivatives as potential therapeutic agents.



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Caption: A generalized workflow for the synthesis and biological evaluation of pyridine-methanamine derivatives.

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References

- 1. chemscene.com [chemscene.com]
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